A Technical Guide to the Physical Properties of Perfluoro(4-isopropyltoluene)
A Technical Guide to the Physical Properties of Perfluoro(4-isopropyltoluene)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of a Novel Perfluorinated Aromatic
Perfluoro(4-isopropyltoluene), a fully fluorinated derivative of the naturally occurring monoterpene, p-cymene, represents a compound of significant interest in the fields of materials science, advanced fluid development, and as a potential building block in pharmaceutical synthesis. Its structure, characterized by the complete substitution of hydrogen atoms with fluorine, imparts exceptional chemical and thermal stability, low surface tension, and unique solubility characteristics typical of perfluorinated compounds (PFCs). These properties make it a compelling candidate for applications demanding robust and inert chemical behavior.
This technical guide provides a comprehensive overview of the known and predicted physical properties of Perfluoro(4-isopropyltoluene). It is important to note that as a niche and likely custom-synthesized compound, extensive, peer-reviewed experimental data on its physical properties is not widely available in public databases. This guide, therefore, adopts a dual approach: presenting the limited available data while also offering scientifically grounded predictions based on the well-understood principles of perfluorocarbon chemistry and comparative analysis with its hydrocarbon analog and related perfluorinated aromatics.
Molecular Structure and Identification
The foundational step in understanding the physical properties of a compound is to define its molecular structure.
Caption: Molecular structure of Perfluoro(4-isopropyltoluene).
| Identifier | Value |
| Chemical Name | Perfluoro(4-isopropyltoluene) |
| CAS Number | 20017-49-6[1] |
| Molecular Formula | C₁₀F₁₈ |
| Molecular Weight | 482.08 g/mol |
Predicted and Known Physical Properties
Direct experimental data for Perfluoro(4-isopropyltoluene) is scarce. However, a boiling point has been reported.[2] The principles of physical chemistry allow for informed predictions of its properties, particularly when compared to its non-fluorinated counterpart, 4-isopropyltoluene (p-cymene), and the related perfluorinated aromatic, perfluorotoluene.
Boiling Point: A boiling point of 149°C has been reported for Perfluoro(4-isopropyltoluene).[2] This is significantly lower than that of its hydrocarbon analog, 4-isopropyltoluene (177°C).[3][4] This trend is counterintuitive to the large increase in molecular weight but is a hallmark of perfluorocarbons. The weak intermolecular van der Waals forces, a consequence of the low polarizability of the fluorine atoms, lead to lower boiling points compared to hydrocarbons of similar size and structure.
Density: Perfluorinated compounds are notably denser than their hydrocarbon counterparts due to the high atomic weight of fluorine. While the density of Perfluoro(4-isopropyltoluene) has not been experimentally reported, it is expected to be significantly higher than that of water. For comparison, the density of perfluorotoluene is approximately 1.666 g/mL at 25°C, whereas toluene has a density of about 0.867 g/mL.[5][6] A similar increase is anticipated for Perfluoro(4-isopropyltoluene) relative to 4-isopropyltoluene.
Refractive Index: The refractive index of perfluorocarbons is typically lower than that of their hydrocarbon analogs. This is also attributed to the low polarizability of the C-F bond. For instance, the refractive index of perfluorotoluene is around 1.368, while that of toluene is approximately 1.497.[5][6] A similarly low refractive index is predicted for Perfluoro(4-isopropyltoluene).
Solubility: Perfluorinated compounds are generally immiscible with both water and common organic solvents, exhibiting both hydrophobic and lipophobic character. It is expected that Perfluoro(4-isopropyltoluene) will be soluble in other perfluorinated liquids and some highly halogenated solvents.
Comparative Analysis of Physical Properties
To contextualize the predicted properties of Perfluoro(4-isopropyltoluene), the following tables present the known physical properties of its hydrocarbon analog, 4-isopropyltoluene, and a related perfluorinated aromatic compound, perfluorotoluene.
Table 1: Physical Properties of 4-Isopropyltoluene (p-Cymene)
| Property | Value |
| Molecular Formula | C₁₀H₁₄ |
| Molecular Weight | 134.22 g/mol |
| Boiling Point | 177 °C[3][4] |
| Melting Point | -68 °C |
| Density | 0.857 g/cm³ |
| Refractive Index | 1.4908 (at 20 °C) |
Table 2: Physical Properties of Perfluorotoluene (Octafluorotoluene)
| Property | Value | Source |
| Molecular Formula | C₇F₈ | [5][6] |
| Molecular Weight | 236.06 g/mol | [5][6] |
| Boiling Point | 104 °C | [5][6] |
| Melting Point | -65.6 °C | [6] |
| Density | 1.666 g/mL at 25 °C | [5][6] |
| Refractive Index | 1.368 (n20/D) | [5][6] |
Experimental Protocols for Physical Property Determination
For researchers who may synthesize or acquire Perfluoro(4-isopropyltoluene), the following standard methodologies are recommended for the experimental determination of its key physical properties.
Boiling Point Determination (Micro-Boiling Point Method)
This method is suitable for small sample volumes.
Methodology:
-
A small volume (a few microliters) of the liquid sample is introduced into a capillary tube, which is then sealed at one end.
-
The capillary tube is attached to a thermometer and placed in a heating block or a Thiele tube containing a high-boiling point liquid (e.g., silicone oil).
-
The apparatus is heated slowly.
-
As the temperature approaches the boiling point, a continuous stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is then removed, and the liquid is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[7][8][9]
Caption: Workflow for micro-boiling point determination.
Density Determination (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.
Methodology:
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the sample liquid, and the mass is measured again.
-
The temperature of the liquid is recorded.
-
The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., deionized water).
-
The density of the sample is calculated using the formula: Density = (mass of liquid) / (volume of pycnometer).[10][11]
Refractive Index Determination (Abbe Refractometer)
An Abbe refractometer is a common laboratory instrument for measuring the refractive index of liquids.
Methodology:
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The user looks through the eyepiece and adjusts the controls until the boundary between the light and dark fields is sharp and centered.
-
The refractive index is read directly from the instrument's scale.[12][13][14][15] The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Conclusion
Perfluoro(4-isopropyltoluene) is a compound with significant potential, yet its physical properties remain largely uncharacterized in publicly accessible literature. This guide has provided the available data, offered scientifically-based predictions for key physical properties, and outlined the standard experimental procedures for their determination. The stark differences between the properties of 4-isopropyltoluene and the trends observed in other perfluorinated aromatics underscore the profound impact of perfluorination on molecular behavior. As this and similar compounds become more accessible, the experimental validation of these predicted properties will be a critical step in unlocking their full potential for advanced applications.
References
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Molbase. (n.d.). 1,2,4,5-tetrafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)benzene. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of p-Cymene (CAS 99-87-6). Retrieved from [Link]
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PubChem. (n.d.). p-Cymene. Retrieved from [Link]
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